molecular formula C10H9ClF3NO3 B1439120 2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate CAS No. 311316-81-1

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate

Cat. No.: B1439120
CAS No.: 311316-81-1
M. Wt: 283.63 g/mol
InChI Key: NAHURZATGMAVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate” is a chemical compound with the CAS Number: 311316-81-1 . It has a molecular weight of 283.63 and its IUPAC name is 2,2,2-trifluoroethyl 3-chloro-4-methoxyphenylcarbamate .


Molecular Structure Analysis

The molecular formula of this compound is C10H9ClF3NO3 . The InChI code is 1S/C10H9ClF3NO3/c1-17-8-3-2-6 (4-7 (8)11)15-9 (16)18-5-10 (12,13)14/h2-4H,5H2,1H3, (H,15,16) .

Scientific Research Applications

  • Facile Preparation of Aryne Precursors : Research by Ganta and Snowden (2007) highlights the use of related compounds in the systematic preparation of 2-iodophenyl triflates, essential for arynes, via a directed ORTHO-lithiation-iodination-decarbamation sequence.

  • Prodrug Synthesis for Medical Applications : A study by Rahmathullah et al. (1999) discusses the synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan, including 2,2,2-trichloroethoxycarbonyl carbamates, for potential use against Pneumocystis carinii pneumonia.

  • Directed Lithiation in Organic Synthesis : Research by Smith, El-Hiti, and Alshammari (2013) demonstrates the utility of similar carbamates in organic synthesis, specifically in directed lithiation reactions to create substituted products.

  • Importance in Nucleophilic Substitution Reactions : A study by Richard and Yeary (1993) emphasizes the role of similar carbamates in understanding the mechanisms of nucleophilic substitution reactions in aqueous solutions.

  • Soil Metabolism of Carbamate Derivatives : Briggs and Ogilvie's (1971) research on the metabolism of related compounds in soil contributes to our understanding of environmental chemistry and pesticide breakdown.

  • Synthesis of Labeled Compounds for Neuroprotection : Dischino et al. (2003) synthesized labeled compounds, including those with trifluoromethyl groups, potentially useful in studying neuroprotection post-stroke.

  • Radical Arylalkoxycarbonylation in Chemical Synthesis : Pan et al. (2014) explored the synthesis of phenanthridine-6-carboxylates using a radical alkoxycarbonylation approach, demonstrating the utility of carbamates in organic chemistry.

  • Chiral Discrimination in Pharmaceutical Chemistry : Bereznitski et al. (2002) investigated the chiral discrimination of compounds on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase, highlighting the importance of carbamates in enantioselective separations.

Biochemical Analysis

Biochemical Properties

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit acetylcholinesterase, an enzyme critical for neurotransmission, by binding to its active site . Such interactions can lead to changes in enzyme activity and subsequent alterations in biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cytotoxic effects, which can influence cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity and adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with P-glycoprotein, a transporter protein that plays a role in drug efflux and distribution . This interaction can affect the localization and accumulation of the compound in different tissues, influencing its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its biological activity.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO3/c1-17-8-3-2-6(4-7(8)11)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHURZATGMAVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.